Leucosesterterpenone

Catalog No.
S639662
CAS No.
M.F
C25H36O7
M. Wt
448.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leucosesterterpenone

Product Name

Leucosesterterpenone

IUPAC Name

(4R,5S)-5-[(2S)-3-[(4aR,5S,5aS,6R,8aS,9R,9aR)-4a,5,9a-trihydroxy-3,6,9-trimethyl-5a,6,7,8,8a,9-hexahydro-2H-cyclopenta[g]chromen-5-yl]-2-methyl-3-oxopropyl]-4-hydroxy-2-methylcyclopent-2-en-1-one

Molecular Formula

C25H36O7

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C25H36O7/c1-12-10-23(29)24(30,22(28)15(4)8-18-19(26)9-14(3)21(18)27)20-13(2)6-7-17(20)16(5)25(23,31)32-11-12/h9-10,13,15-20,26,29-31H,6-8,11H2,1-5H3/t13-,15+,16-,17-,18+,19-,20+,23-,24-,25-/m1/s1

InChI Key

WREVESBXGFRQJD-PHRJMFLCSA-N

Synonyms

leucosesterterpenone

Canonical SMILES

CC1CCC2C1C(C3(C=C(COC3(C2C)O)C)O)(C(=O)C(C)CC4C(C=C(C4=O)C)O)O

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]1[C@]([C@@]3(C=C(CO[C@@]3([C@@H]2C)O)C)O)(C(=O)[C@@H](C)C[C@H]4[C@@H](C=C(C4=O)C)O)O

Leucosesterterpenone is a sesterterpenoid isolated from Leucosceptrum canum. It has been shown to exhibit anti-angiogenic and inhibitory activity against prolyl endopeptidase ( EC 3.4.21.26 ). It has a role as a metabolite, an angiogenesis inhibitor and an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor. It is a sesterterpenoid, a terpene ketone, a secondary alcohol, an organic heterotricyclic compound, a tertiary alcohol and a tertiary alpha-hydroxy ketone.

Leucosesterterpenone is a naturally occurring compound classified as a sesterterpenoid, which is a type of terpenoid characterized by a carbon skeleton of 25 carbon atoms. This compound was first isolated from the hexane extract of the medicinal plant Leucosceptrum canum. Its molecular structure features a unique tricyclic framework that contributes to its biological activity and potential applications in pharmacology and agriculture .

Typical of terpenoids, including:

  • Oxidation: The presence of hydroxyl groups in its structure allows for oxidation reactions, which can modify its functional properties.
  • Aldol Reactions: These reactions can be employed to form carbon-carbon bonds, facilitating the synthesis of more complex derivatives from leucosesterterpenone.
  • Dihydroxylation: This reaction introduces hydroxyl groups across double bonds, enhancing the compound's reactivity and potential biological interactions .

Leucosesterterpenone exhibits notable biological activities, particularly as an antifeedant against herbivorous insects. Its effectiveness in deterring feeding behavior makes it a candidate for use in natural pest control strategies. Additionally, research indicates that sesterterpenoids like leucosesterterpenone may possess antimicrobial properties, although further studies are needed to fully elucidate these effects .

The synthesis of leucosesterterpenone has been achieved through various methods:

  • Total Synthesis: Researchers have developed asymmetric total synthesis routes that utilize Sharpless asymmetric dihydroxylation and transannular epoxide opening reactions. These methods allow for the efficient construction of the compound's complex tricyclic core .
  • Natural Extraction: Leucosesterterpenone can also be isolated from natural sources, such as Leucosceptrum canum, using solvent extraction techniques followed by chromatographic purification .

Due to its biological properties, leucosesterterpenone has potential applications in several fields:

  • Agriculture: Its antifeedant properties make it useful in developing natural pesticides to protect crops from insect damage.
  • Pharmaceuticals: The compound's unique structure and biological activity suggest potential for development into therapeutic agents, particularly in treating infections or as anti-inflammatory agents .

Studies on leucosesterterpenone have focused on its interactions with various biological systems. Notably, research has shown that this compound interacts with insect feeding mechanisms, leading to reduced consumption by herbivores. Additionally, preliminary studies suggest possible interactions with microbial pathogens, indicating its potential role in antimicrobial applications .

Leucosesterterpenone shares structural and functional similarities with several other sesterterpenoids. Here are some comparable compounds:

Compound NameStructural FeaturesBiological Activity
Leucosceptroid KSimilar tricyclic frameworkAntifeedant properties
LeucoscepterolContains hydroxyl groupsAntimicrobial activity
Norleucosceptroid ARelated sesterterpenoidInsect deterrent

Uniqueness of Leucosesterterpenone

Leucosesterterpenone is distinguished by its specific arrangement of functional groups and its pronounced antifeedant activity. While other sesterterpenoids may share similar structures or biological activities, the unique combination of its molecular features and the specific pathways through which it exerts its effects set it apart from related compounds like leucosceptroid K and norleucosceptroid A .

XLogP3

1.4

Wikipedia

Leucosesterterpenone

Dates

Last modified: 07-20-2023

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